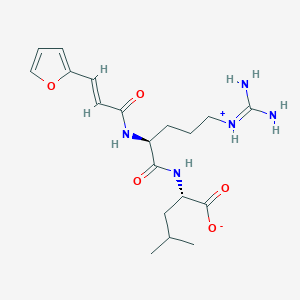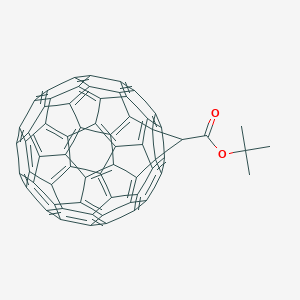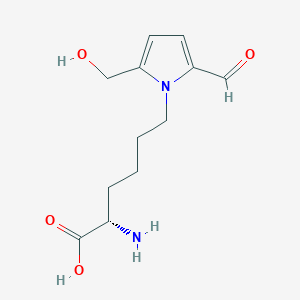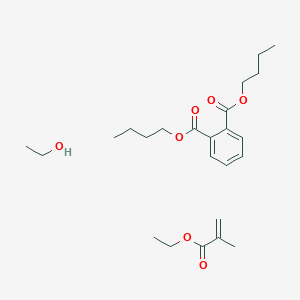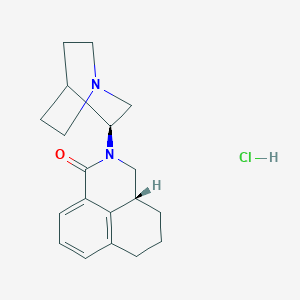
2,3-dihydro-1H-indene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-indene-1-carbaldehyde is a chemical compound that belongs to the family of indene derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde is not fully understood. However, it has been suggested that it may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It may also act as a radical scavenger, protecting cells from oxidative stress.
Biochemical And Physiological Effects
2,3-dihydro-1H-indene-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3-dihydro-1H-indene-1-carbaldehyde in lab experiments is its versatility. It can be easily modified to create new compounds with different properties. However, one of the limitations of using 2,3-dihydro-1H-indene-1-carbaldehyde is its potential toxicity. Careful handling and disposal methods are necessary to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for the research and development of 2,3-dihydro-1H-indene-1-carbaldehyde. One possible direction is the development of new synthetic methods for the compound. Another possible direction is the exploration of its potential applications in the field of materials science. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde and its potential applications in the treatment of various diseases.
Synthesis Methods
2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods, including the Povarov reaction, the Friedel-Crafts reaction, and the Grignard reaction. Among these methods, the Povarov reaction is the most commonly used method for synthesizing 2,3-dihydro-1H-indene-1-carbaldehyde. This method involves the reaction of an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Scientific Research Applications
2,3-dihydro-1H-indene-1-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-1-carbaldehyde | |
CAS RN |
37414-43-0 |
Source


|
| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





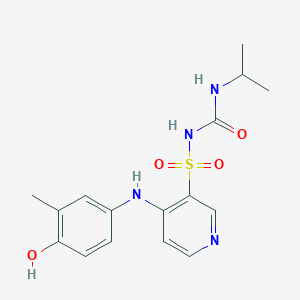
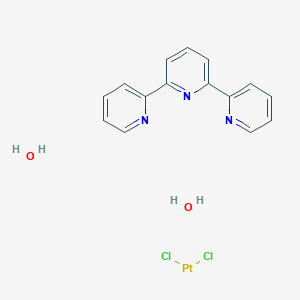

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
